6-Methoxytricin

概要

説明

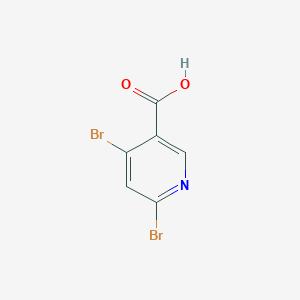

その化学構造は、ベンゼン環にエテニル基が結合し、C3位にピリジン環、C6位にメトキシ基が結合した構造をしています .

2. 製法

合成法:: 6-メトキシトリシンの合成法は広く文書化されていません。主に、Artemisia iwayomogiという植物から単離されます。

工業生産:: 6-メトキシトリシンの工業規模での生産方法は、天然に存在することから限られています。研究者は、A. iwayomogiまたは関連する供給源からの抽出に頼ることがよくあります。

作用機序

6-メトキシトリシンがどのように作用するか、その正確な機序は、まだ完全に解明されていません。酸化ストレス、炎症、グリケーション経路に関連する分子標的との相互作用が関与していると考えられています。

生化学分析

Biochemical Properties

6-Methoxytricin plays a crucial role in biochemical reactions by inhibiting specific enzymes and pathways. It is known to inhibit aldose reductase and the formation of advanced glycation end-products (AGEs) with IC50 values of 30.29 μM and 134.88 μM, respectively . Aldose reductase is an enzyme involved in the polyol pathway, which is implicated in diabetic complications. By inhibiting this enzyme, this compound helps reduce the accumulation of sorbitol, a sugar alcohol that can cause cellular damage . Additionally, the inhibition of AGE formation by this compound helps prevent the cross-linking of proteins, which is associated with various age-related diseases .

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been shown to inhibit T-cell proliferation and activation, which suggests potential immunomodulatory properties . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting aldose reductase, this compound can modulate the polyol pathway, thereby impacting cellular osmolarity and reducing oxidative stress . Furthermore, its ability to inhibit AGE formation can protect cells from the detrimental effects of protein cross-linking and oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of aldose reductase, thereby inhibiting its activity and preventing the conversion of glucose to sorbitol . This inhibition reduces the osmotic stress and cellular damage associated with sorbitol accumulation. Additionally, this compound inhibits the formation of AGEs by interfering with the glycation process, which involves the non-enzymatic reaction between reducing sugars and proteins . This dual inhibitory action makes this compound a promising candidate for managing diabetic complications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over prolonged periods . In vitro studies have shown that this compound maintains its inhibitory effects on aldose reductase and AGE formation for extended durations, suggesting its potential for long-term therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits aldose reductase and AGE formation without causing significant toxicity . At higher doses, some adverse effects may be observed, including potential toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with aldose reductase and the polyol pathway . By inhibiting aldose reductase, it reduces the conversion of glucose to sorbitol, thereby modulating the flux through the polyol pathway . This inhibition helps prevent the accumulation of sorbitol and its associated cellular damage. Additionally, this compound may influence other metabolic pathways related to oxidative stress and protein glycation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its clinical use.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with aldose reductase suggests localization within cellular compartments where this enzyme is active . Understanding the subcellular localization of this compound can provide insights into its precise mechanisms of action and potential therapeutic applications.

準備方法

Synthetic Routes:: The synthetic routes for 6-Methoxytricin are not widely documented. it is primarily isolated from the plant Artemisia iwayomogi.

Industrial Production:: Industrial-scale production methods for this compound are limited due to its natural occurrence. Researchers often rely on extraction from A. iwayomogi or related sources.

化学反応の分析

反応:: 6-メトキシトリシンは、酸化、還元、置換など、さまざまな反応を起こす可能性があります。特定の条件と試薬については、まだ十分に研究されていません。

主要な生成物:: これらの反応から生成される主要な生成物は、反応の種類によって異なります。例えば:

- 酸化により、キノンや他の酸化誘導体が生成される可能性があります。

- 還元により、ジヒドロフラボノイドが生成される可能性があります。

- 置換反応により、メトキシ基や他の官能基が修飾される可能性があります。

科学的研究の応用

6-メトキシトリシンは、いくつかの科学分野で注目されています:

化学: 研究者は、その反応性と新規化合物の構成要素としての可能性を探求しています。

生物学: 研究は、その抗酸化特性と細胞成分との相互作用に焦点を当てています。

医学: 糖尿病合併症に対する可能性があるため、薬剤開発にとって重要です。

産業: 天然に存在するため、用途は限られています。しかし、新しい合成経路のヒントになる可能性があります。

類似化合物との比較

6-メトキシトリシンの独自性は、構造の特徴の特定の組み合わせにあります。ケルセチン、ルチン、ケンフェロールなどの他のフラボノイドが類似化合物ですが、それぞれ異なる置換基と官能基を持っています。

特性

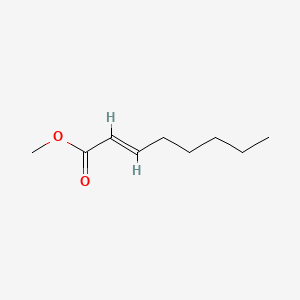

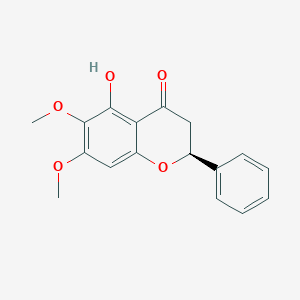

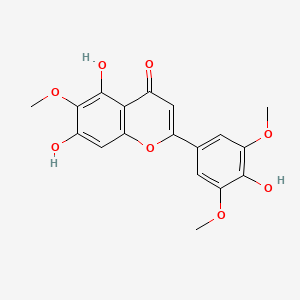

IUPAC Name |

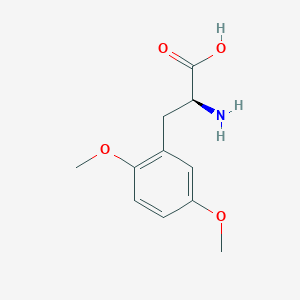

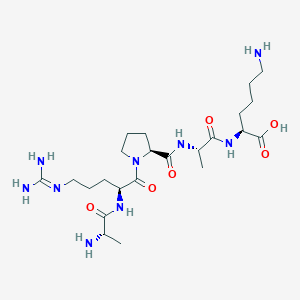

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-13-4-8(5-14(24-2)16(13)21)11-6-9(19)15-12(26-11)7-10(20)18(25-3)17(15)22/h4-7,20-22H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRHGBHZAQNORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)

![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)